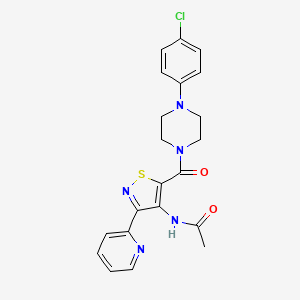

N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(17-4-2-3-9-23-17)25-30-20(19)21(29)27-12-10-26(11-13-27)16-7-5-15(22)6-8-16/h2-9H,10-13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJKKZBOGGJXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.

Incorporation of the Piperazine Ring: The piperazine ring is added through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.

Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the piperazine ring, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and isothiazole rings, leading to the formation of N-oxides and sulfoxides, respectively.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group, converting them to amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution of the chlorophenyl group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules, aiding in the design of new drugs.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are derived from , which describes N-substituted pyridin-2-yl acetamides with piperazine-carbonyl linkages. Below is a comparative analysis of key analogs and their properties:

Key Structural and Functional Differences

Fluorinated analogs (e.g., 8c) exhibit higher polarity, favoring solubility but possibly reducing blood-brain barrier penetration .

Heterocyclic Core Variations :

- Compounds in (e.g., triazole-thiol derivatives) replace the isothiazol ring with a triazole core. These analogs demonstrate antimicrobial activity (MIC: 2–16 µg/mL against E. coli and S. aureus), suggesting that heterocycle choice critically influences target specificity .

Receptor Binding Profiles: highlights A₂B receptor antagonists (e.g., PSB-603) with 4-chlorophenylpiperazine motifs. These compounds show high selectivity (Ki < 1 nM for A₂B), suggesting the target compound may similarly interact with adenosine receptors .

Research Findings and Implications

Limitations and Knowledge Gaps

- No direct data on the target compound’s solubility, stability, or toxicity are available.

- Structural differences (e.g., isothiazol vs. triazole cores) limit extrapolation of bioactivity from existing analogs.

Biological Activity

N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Common Name : this compound

- CAS Number : 1251589-45-3

- Molecular Formula : C21H20ClN5O2S

- Molecular Weight : 441.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives. Key steps include:

- Formation of Piperazine Derivative : The reaction of 4-chlorophenylamine with piperazine to yield 4-(4-chlorophenyl)piperazine.

- Coupling Reaction : This derivative is coupled with a pyridinone through carbamoylation.

- Isothiazole Incorporation : The introduction of the isothiazole moiety is achieved through cyclization reactions involving thioketones or thioamides.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Testing : Studies have shown that derivatives of piperazine, including those with structural similarities to our compound, demonstrate potent antiproliferative effects on liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Microtubule Inhibition : Similar piperazine derivatives have been shown to inhibit microtubule synthesis, disrupting the mitotic process in cancer cells.

- Induction of Apoptosis : The compound may induce apoptosis in tumor cells through activation of caspases and modulation of Bcl-2 family proteins.

- Angiogenesis Inhibition : It potentially inhibits angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence of antimicrobial activity associated with piperazine derivatives. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains .

Case Studies

-

Study on Piperazine Derivatives :

A series of piperazine derivatives were synthesized and tested for their anticancer properties. The results indicated significant inhibitory effects on cancer cell proliferation, with some compounds showing IC50 values lower than 20 µM across multiple cell lines . -

Antimicrobial Evaluation :

Research conducted on similar compounds revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

What are the critical challenges in synthesizing N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis involves multi-step reactions, including condensation to form the isothiazole core, piperazine-carbonyl coupling, and pyridinyl substitution. Key challenges include:

- Intermediate instability : The isothiazole intermediate may degrade under acidic or high-temperature conditions. Evidence suggests using inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during coupling steps to stabilize reactive intermediates .

- Byproduct formation : Competing reactions during piperazine-carbonyl coupling can lead to undesired side products. Optimizing pH (6.5–7.5) and using coupling agents like EDC/HOBt improves regioselectivity .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) is recommended to isolate the final product with >95% purity .

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when confirming the structure of this compound?

Answer:

Spectral inconsistencies often arise from tautomerism or residual solvents. Methodological strategies include:

- 2D NMR (COSY, HSQC, HMBC) : To distinguish overlapping signals from the pyridinyl and isothiazole moieties .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₉ClN₅O₂S) and identifies isotopic patterns to rule out impurities .

- X-ray crystallography : Definitive structural confirmation, particularly for resolving ambiguities in carbonyl-piperazine orientation .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, given its structural features?

Answer:

The compound’s piperazine and pyridinyl groups suggest potential kinase or receptor modulation. Recommended assays:

- Kinase inhibition screening : Use ADP-Glo™ assay for broad-spectrum kinase profiling (e.g., EGFR, PI3K) due to the ATP-binding site homology with pyridinyl motifs .

- Cellular viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with cisplatin as a positive control .

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given piperazine’s affinity for CNS targets .

How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed biological activity?

Answer:

SAR studies should systematically modify or remove functional groups:

- Piperazine substitution : Replace 4-chlorophenyl with 4-fluorophenyl or unsubstituted phenyl to assess halogen dependence .

- Isothiazole core modification : Introduce methyl or nitro groups at the 5-position to evaluate steric/electronic effects on activity .

- Pyridinyl replacement : Substitute pyridin-2-yl with pyrimidin-2-yl to test heterocycle specificity .

- Control compounds : Synthesize analogs lacking the acetamide group to determine its role in target binding .

What computational methods are effective for predicting the compound’s pharmacokinetic properties and target interactions?

Answer:

Advanced in silico approaches include:

- Molecular docking (AutoDock Vina) : Model interactions with kinase domains (e.g., PDB: 1M17) to prioritize targets .

- ADMET prediction (SwissADME) : Forecast bioavailability, blood-brain barrier permeability, and CYP450 inhibition .

- Molecular dynamics simulations (GROMACS) : Assess binding stability over 100 ns trajectories to identify critical residues for piperazine-carbonyl interactions .

How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

Common discrepancies arise from metabolic instability or poor bioavailability. Solutions include:

- Metabolite identification (LC-MS/MS) : Incubate the compound with liver microsomes to detect phase I/II metabolites .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and half-life .

- Pharmacokinetic profiling : Measure plasma concentrations post-IV/oral administration in rodent models to calculate AUC and clearance rates .

What green chemistry approaches can be applied to synthesize this compound sustainably?

Answer:

- Solvent substitution : Replace DMF/THF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalytic methods : Use Bi(OTf)₃ or enzyme-mediated catalysis for piperazine coupling to minimize waste .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for condensation steps, improving energy efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.